Cas no 17309-86-3 (Benzenamine,4-[2-(1H-indazol-5-yl)diazenyl]-N,N-dimethyl-)

Benzenamine,4-[2-(1H-indazol-5-yl)diazenyl]-N,N-dimethyl- structure
17309-86-3 structure
Product Name:Benzenamine,4-[2-(1H-indazol-5-yl)diazenyl]-N,N-dimethyl-
CAS No:17309-86-3
MF:C15H15N5
MW:265.313102006912
CID:144904
PubChem ID:107790
Update Time:2025-04-19

Benzenamine,4-[2-(1H-indazol-5-yl)diazenyl]-N,N-dimethyl- Chemical and Physical Properties

Names and Identifiers

    • Benzenamine,4-[2-(1H-indazol-5-yl)diazenyl]-N,N-dimethyl-
    • 5-dimethylaminophenylazoindazole
    • 1H-Indazole, 5-((p-(dimethylamino)phenyl)azo)-
    • 4-[(E)-1H-indazol-5-yldiazenyl]-N,N-dimethylaniline
    • 5-((p-(Dimethylamino)phenyl)azo)-1H-indazole
    • 5-(4-Dimethylaminophenylazo)-1H-indazole
    • 5-Dimethylaminophenylazoindole
    • CCRIS 6184
    • N,N-Dimethyl-4-[(1H-indazol-5-yl)azo]benzenamine
    • DTXSID901030938
    • 5-(p-dimethylamino-phenylazo)indazole
    • 17309-86-3
    • 4-(1H-indazol-5-yldiazenyl)-N,N-dimethylaniline
    • Inchi: 1S/C15H15N5/c1-20(2)14-6-3-12(4-7-14)17-18-13-5-8-15-11(9-13)10-16-19-15/h3-10H,1-2H3,(H,16,19)/b18-17+
    • InChI Key: URZDYTSUBPMDNZ-ISLYRVAYSA-N
    • SMILES: N(C)(C)C1C=CC(=CC=1)/N=N/C1C=CC2=C(C=NN2)C=1

Computed Properties

  • Exact Mass: 264.12512
  • Monoisotopic Mass: 265.132746
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 335
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 56.6

Experimental Properties

  • Density: 1.22
  • Boiling Point: 495.1°Cat760mmHg
  • Flash Point: 253.3°C
  • Refractive Index: 1.659
  • PSA: 53.74
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